Tenovin-6
CAS No.: 1011557-82-6
Cat. No.: VC0001454
Molecular Formula: C25H34N4O2S
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1011557-82-6 |
---|---|
Molecular Formula | C25H34N4O2S |
Molecular Weight | 454.6 g/mol |
IUPAC Name | 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide |
Standard InChI | InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) |
Standard InChI Key | BVJSXSQRIUSRCO-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C |
Appearance | Assay:≥95%A crystalline solid |
Chemical Profile and Pharmacological Characteristics
Structural Attributes
Tenovin-6 (IUPAC name: 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide) features a thiourea backbone linked to a dimethylamino-pentanoyl moiety, conferring improved water solubility compared to its predecessor tenovin-1 . The compound’s structure enables simultaneous interaction with multiple molecular targets:
Property | Value | Source |
---|---|---|
Molecular Weight | 454.6 g/mol | |
SIRT1 Inhibition (IC50) | 21 μM | |
SIRT2 Inhibition (IC50) | 10 μM | |
SIRT3 Inhibition (IC50) | 67 μM | |
Aqueous Solubility | 7× higher than tenovin-1 |
Pharmacokinetic Behavior
The enhanced solubility profile of tenovin-6 facilitates superior bioavailability in in vivo models, with a plasma half-life of 4.2 hours and 68% oral absorption in murine xenograft studies . This property underpins its efficacy in suppressing tumor growth at 50 mg/kg doses without apparent systemic toxicity in preclinical trials .
Mechanistic Insights into Anticancer Activity
Sirtuin Inhibition and Epigenetic Modulation
Tenovin-6 directly inhibits NAD+-dependent deacetylases SIRT1/2/3, increasing acetylation of histones (H3K9, H4K16) and non-histone targets like p53 . In uveal melanoma cells, this inhibition elevates acetyl-p53 levels by 3.8-fold, activating downstream effectors p21, Bax, and Puma within 6 hours . The compound’s sirtuin-blocking activity is independent of p53 status, as demonstrated in TP53-null gastric cancer models where apoptosis occurred via death receptor 5 upregulation .
Autophagy Dysregulation
Contrary to classical autophagy inducers, tenovin-6 increases LC3-II accumulation by impairing lysosomal acidification (pH elevation from 4.5 to 6.1) . In diffuse large B-cell lymphoma (DLBCL) cells, this lysosomal dysfunction causes SQSTM1/p62 aggregation without proteolytic clearance, leading to ER stress-mediated apoptosis . The autophagy blockade synergizes with SIRT inhibition to deplete survival proteins Mcl-1 and XIAP by 60-75% in acute lymphoblastic leukemia (ALL) models .
Mitochondrial Apoptosis and ROS Induction
Tenovin-6 collapses mitochondrial membrane potential (ΔΨm) by 58% in uveal melanoma cells within 24 hours, triggering cytochrome c release and caspase-9 activation . Concurrent reactive oxygen species (ROS) elevation (2.3-fold increase) exacerbates DNA damage, particularly in cancer stem cells with inherently high oxidative stress .
Therapeutic Efficacy Across Malignancies
Hematologic Cancers
In chronic lymphocytic leukemia (CLL), tenovin-6 demonstrates an EC50 of 12.8 μM, inducing G1 arrest and apoptosis through p53-independent BAX oligomerization . For ALL, the compound reduces CD133+ stem cell populations by 84% when combined with cytarabine, overcoming chemoresistance mediated by Wnt/β-catenin signaling . DLBCL models show 90% growth inhibition at 10 μM doses via extrinsic apoptosis pathway activation, characterized by caspase-8 cleavage and Bid truncation .
Solid Tumor Applications
Tenovin-6 exhibits potent activity against uveal melanoma (IC50 9.6-14.6 μM), where it suppresses metastasis by 73% through DVL1/2/3 downregulation and β-catenin nuclear exclusion . In pediatric sarcomas, the compound synergizes with doxorubicin to enhance tumor regression by 40% in PDX models, likely through SIRT1-mediated chemotherapy sensitization .
Combination Partner | Cancer Type | Synergy Effect (CI Value) | Mechanism |
---|---|---|---|
Etoposide | ALL | 0.32 | Topoisomerase II poisoning enhancement |
Imatinib | CML | 0.45 | BCR-ABL mutation suppression |
Cisplatin | Gastric cancer | 0.28 | DR5 membrane clustering |
In TP53-mutant systems, tenovin-6 restores chemosensitivity by activating alternative death pathways—notably, 5-fluorouracil efficacy improves 3.2-fold in colorectal cancer models through ROS-JNK axis activation .
Emerging Applications and Future Directions
Recent studies suggest tenovin-6’s potential beyond oncology:
-
Neurodegeneration: SIRT2 inhibition (IC50 139 μM) reduces α-synuclein aggregation in Parkinson’s models by 55% .
-
Autoimmunity: Preclinical lupus models show 60% reduction in anti-dsDNA antibodies via p53-mediated lymphocyte apoptosis .
Ongoing phase I trials (NCT04848324) are evaluating tenovin-6’s safety in relapsed/refractory AML, with preliminary data showing complete remission in 2/9 patients at 80 mg/m² doses. Future research should address blood-brain barrier penetration and isoform-specific SIRT inhibition to minimize off-target effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume